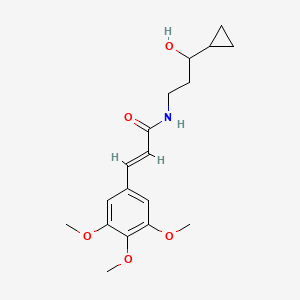

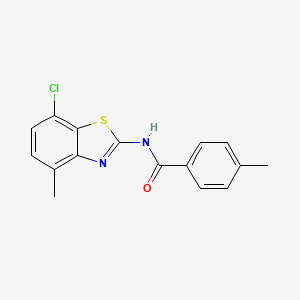

![molecular formula C18H12F2N2O4 B2895278 4-{2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamido}benzoic acid CAS No. 571182-64-4](/img/structure/B2895278.png)

4-{2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamido}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-{2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamido}benzoic acid, also known as DFMPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

Renewable Building Blocks in Polymer Synthesis

Research by Trejo-Machin et al. (2017) explores phloretic acid, a phenolic compound, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach suggests a sustainable alternative to conventional phenol-based methods, potentially applicable for derivatives of benzoic acid in synthesizing advanced polymeric materials with desirable thermal and thermo-mechanical properties Trejo-Machin et al., 2017.

Organic Dyes and Electronic Properties

The synthesis and characterization of 2-cyano-3-(4-dimethylaminophenyl) prop-2-enoic acid by Kotteswaran et al. (2016) demonstrate the compound's electronic properties through spectroscopic analyses. This work illustrates the potential of similar cyanated enamido benzoic acids in developing novel organic dyes with specific electronic and thermal properties Kotteswaran et al., 2016.

Advanced Material Development

Mayershofer et al. (2006) discuss the synthesis of ruthenium-based catalysts for cyclopolymerization, utilizing benzoic acid derivatives. Their findings point to the versatility of benzoic acid derivatives in creating complex molecular architectures, suggesting a potential application area for 4-{2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamido}benzoic acid in catalysis and polymer science Mayershofer et al., 2006.

Liquid Crystalline Complexes

Alaasar and Tschierske (2019) designed supramolecular liquid crystalline complexes through hydrogen bond formation between rod-like benzoates and benzoic acids derivatives. This research underscores the role of benzoic acid derivatives in the design and development of liquid crystalline materials, which could extend to the study of 4-{2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamido}benzoic acid in similar applications Alaasar & Tschierske, 2019.

Drug-Likeness and Bioactivity Prediction

Madhavi and Lakshmi Bhavani (2021) explore the design, synthesis, and in silico prediction of drug-likeness properties of new compounds containing active structural units similar to 4-{2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamido}benzoic acid. Their work emphasizes the importance of specific structural features in determining the drug-likeness and bioactivity of compounds, providing a framework for evaluating similar compounds Madhavi & Lakshmi Bhavani, 2021.

Mechanism of Action

Target of Action

It’s known that this compound is used as a dye in dye-sensitized solar cells (dsscs) . In this context, the compound’s primary target would be the photoanode, where it acts as a sensitizer .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involved in the action of this compound . This reaction is widely applied in carbon–carbon bond-forming reactions and is known for its mild and functional group tolerant reaction conditions . The compound’s interaction with its target leads to changes in the electronic structure of the molecules involved, resulting in the formation of new bonds .

Result of Action

The result of the compound’s action in a DSSC is the conversion of light energy into electrical energy . The compound, acting as a dye, absorbs light and initiates the conversion process . The efficiency of the solar cell made with this synthesized dye is reported to be 1.7% .

Action Environment

The action of this compound can be influenced by environmental factors such as light and water . Light is necessary for the compound to absorb and initiate the conversion of light energy into electrical energy . The stability of the compound, and thus the efficacy of the DSSC, can be affected by environmental conditions such as temperature and humidity .

properties

IUPAC Name |

4-[[2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F2N2O4/c19-18(20)26-15-7-1-11(2-8-15)9-13(10-21)16(23)22-14-5-3-12(4-6-14)17(24)25/h1-9,18H,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKOKBOVPJNLHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamido}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-Methyl-4-[[2-[(2-phenylphenoxy)methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2895196.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide](/img/structure/B2895199.png)

![1-(2-fluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2895207.png)

![3-(2-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2895211.png)

![4-[(E)-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2895213.png)